molecular formula C16H18N2O2 B5881285 N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea

N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea

Cat. No. B5881285
M. Wt: 270.33 g/mol
InChI Key: OTRIQZDTRBQJBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea selectively targets and blocks the mGluR5 receptor, which is involved in regulating glutamate neurotransmission. By blocking this receptor, N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea reduces the activity of glutamate in the brain, which can lead to improved cognitive function and reduced anxiety and depression.
Biochemical and Physiological Effects
N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce anxiety and depression in animal models. Additionally, N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea has been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea has several advantages for lab experiments. It is a highly selective antagonist of the mGluR5 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. Additionally, N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea has been well-characterized and its synthesis method is well-established.
However, there are also limitations to using N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea in lab experiments. It has poor solubility in water, which can make it difficult to administer to animals. Additionally, its effects on other receptors and neurotransmitters are not well-understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. Further studies are needed to determine its efficacy in treating these disorders in humans.
Another area of interest is the development of new compounds that target the mGluR5 receptor. While N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea has been a valuable tool for studying this receptor, there is still much to learn about its role in the brain. By developing new compounds that target this receptor, researchers may be able to gain a better understanding of its function and potential therapeutic applications.
Conclusion
In conclusion, N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea is a selective antagonist of the mGluR5 receptor that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its synthesis method is well-established, and it has several advantages for lab experiments. While there are also limitations to using N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea in lab experiments, there are several future directions for research on this compound. Further studies are needed to determine its efficacy in treating various disorders in humans and to develop new compounds that target the mGluR5 receptor.

Synthesis Methods

N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea can be synthesized by reacting 4-methoxyphenethylamine with phenyl isocyanate in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea in its pure form. This synthesis method has been well-established and is commonly used in research laboratories.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been investigated for its potential to treat drug addiction, anxiety, and depression.

properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-20-15-9-7-13(8-10-15)11-12-17-16(19)18-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRIQZDTRBQJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Methoxyphenyl)ethyl]-3-phenylurea

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